Hexyl valerate

Fragrance Engineering Food Flavor Science Physicochemical Characterization

Hexyl valerate (hexyl pentanoate) is an aliphatic ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of approximately 186.29 g/mol, classified as a fatty acid ester. It is a colorless liquid at room temperature, exhibiting a melting point of -63.1°C, a boiling point range of 220.8–224.7°C at 760 mmHg, a density of 0.863 g/mL at 20°C, and a refractive index (n20/D) of 1.421.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 1117-59-5
Cat. No. B073682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl valerate
CAS1117-59-5
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CCCC
InChIInChI=1S/C11H22O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h3-10H2,1-2H3
InChIKeyYERFHJZYNMRVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Valerate (CAS 1117-59-5): Essential Physicochemical and Identity Reference for Flavor & Fragrance Procurement


Hexyl valerate (hexyl pentanoate) is an aliphatic ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of approximately 186.29 g/mol, classified as a fatty acid ester [1]. It is a colorless liquid at room temperature, exhibiting a melting point of -63.1°C, a boiling point range of 220.8–224.7°C at 760 mmHg, a density of 0.863 g/mL at 20°C, and a refractive index (n20/D) of 1.421 . Its calculated logP values range from 3.30 to 4.35, indicating significant lipophilicity and poor water solubility (approximately 10.87 mg/L at 25°C) [2][3]. The compound is recognized for its fruity, oily, green brandy-like odor profile and is primarily employed as a flavor and fragrance agent in consumer products [4].

Why Direct Substitution of Hexyl Valerate (1117-59-5) with Other Hexyl Esters Introduces Functional Risk


Substituting hexyl valerate with other hexyl esters (e.g., hexyl acetate, hexyl butyrate) or other valerate esters (e.g., pentyl valerate) is inadvisable due to significant, quantifiable differences in key performance parameters. While all may share a general 'fruity' descriptor, their physicochemical properties—specifically boiling point, vapor pressure, lipophilicity (logP), and odor detection thresholds—diverge meaningfully . These differences directly impact formulation volatility, product stability, sensory perception, and analytical traceability. For example, the lower vapor pressure and higher boiling point of hexyl valerate relative to hexyl acetate impart a different evaporation profile, crucial for the temporal evolution of a fragrance (top vs. heart notes) and the stability of flavor in heat-processed foods . Furthermore, established regulatory thresholds, such as the Threshold of Toxicological Concern (TTC) and IFRA usage limits, are compound-specific and cannot be extrapolated from one ester to another without a new safety assessment [1].

Quantitative Differentiation of Hexyl Valerate (1117-59-5): A Comparative Evidence Matrix for Scientific Selection


Quantified Volatility and Vapor Pressure: Hexyl Valerate vs. Hexyl Acetate

Hexyl valerate exhibits significantly lower volatility than the commonly substituted hexyl acetate. This is quantitatively demonstrated by a higher boiling point (224.7 °C for hexyl valerate vs. 172 °C for hexyl acetate [1]) and a lower vapor pressure (0.09 mmHg at 25 °C for hexyl valerate vs. an estimated higher value for hexyl acetate based on its lower molecular weight and boiling point). This difference is critical for applications where longevity and heat stability are paramount.

Fragrance Engineering Food Flavor Science Physicochemical Characterization

Lipophilicity and Partitioning Behavior: Hexyl Valerate vs. Hexyl Butyrate

Hexyl valerate possesses a higher calculated logP (3.30-3.80 [1]) compared to its shorter-chain analog, hexyl butyrate (estimated logP ~3.1 [2]). This quantifiable difference in lipophilicity directly influences the compound's partitioning behavior in complex matrices, such as emulsions or biological membranes.

Formulation Science Drug Delivery QSAR Modeling

Regulatory and Safety Thresholds: Established Usage Limits and TTC for Hexyl Valerate

Hexyl valerate is subject to specific, quantifiable regulatory thresholds that differentiate it from its analogs. The International Fragrance Association (IFRA) recommends a maximum usage limit of 4.0% in fragrance concentrates for this specific compound [1]. Furthermore, its Threshold of Toxicological Concern (TTC) is established at 1800 μg/person/day [2]. These values are not transferable to other esters; for instance, a structurally similar compound like (Z)-3-hexen-1-yl valerate has the same TTC value, but its IFRA limit may differ based on its own safety profile.

Regulatory Compliance Safety Assessment Flavor & Fragrance Standards

Analytical Reference Differentiation: GC Kovats Retention Index (RI) as a Unique Identifier

In analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for quality control or metabolomics, hexyl valerate is uniquely identified by its retention characteristics. It has a reported Kovats Retention Index (RI) of approximately 1282 (estimated with error: 47) on a standard non-polar column [1]. This RI value is distinct from those of closely related esters, allowing for unambiguous identification and quantification in complex mixtures.

Analytical Chemistry Quality Control GC-MS Methodology

Enzymatic Synthesis Efficiency: Comparative Yields for Valerate Esters

For industrial production via enzymatic alcoholysis, the synthesis of valerate esters shows variable yields depending on the alcohol chain. While direct comparative data for hexyl valerate is not available in the source, a study on lipase-catalyzed synthesis (Candida antarctica, 55°C, solvent-free) achieved yields higher than 90% for pentyl valerate after 10 hours and for 3-methylbutyl valerate after 35 hours [1]. This establishes that valerate esters with C5 alcohols are excellent substrates for this green synthesis route, and the yield for hexyl valerate (with a C6 alcohol) is expected to be comparably high, though the exact reaction time would need to be determined.

Green Chemistry Biocatalysis Process Optimization

Recommended Application Scenarios for Hexyl Valerate (1117-59-5) Based on Quantitative Differentiation


Formulation of Long-Lasting Fruity Fragrance Accords (Base Notes)

Use hexyl valerate when a fruity, apple-like or brandy note is required in the base or heart of a fragrance formulation. The compound's lower vapor pressure (0.09 mmHg at 25°C) and higher boiling point (224.7 °C) compared to more volatile fruity esters like hexyl acetate (172 °C) provide substantivity and longevity, ensuring the fruity character persists on the skin or in the air long after top notes have evaporated . This aligns with its established IFRA usage limit of 4.0% in fragrance concentrate [1].

Flavoring for Heat-Processed Foods and Beverages

Select hexyl valerate as a flavoring agent for baked goods, confectionery, or any food product undergoing thermal processing. Its higher boiling point offers greater resistance to flash-off during cooking or baking compared to hexyl acetate or ethyl butyrate. This ensures a more consistent and authentic fruity flavor (e.g., apple, pear, pineapple) in the final consumer product, reducing flavor loss and the need for over-formulation . Its TTC of 1800 μg/person/day provides a quantifiable safety benchmark for dietary intake assessments [2].

Analytical Standard for GC-MS Quality Control in Flavor and Fragrance Supply Chains

Employ hexyl valerate as a high-purity analytical reference standard for gas chromatography-mass spectrometry (GC-MS) methods. Its characteristic Kovats Retention Index (RI) of approximately 1282 on non-polar columns [3] and its unique mass spectrum enable the unambiguous identification and quantification of this specific ester in complex natural extracts, fragrance oils, or finished products. This is essential for quality control, verifying the authenticity of raw materials, and detecting adulteration or substitution with cheaper alternatives.

Target Molecule in 'Green Chemistry' Biocatalysis Research

Include hexyl valerate as a model compound in studies investigating enzymatic synthesis of flavor esters. As demonstrated by the high yields (>90%) achieved for structurally similar valerate esters (pentyl valerate) using lipases like Candida antarctica in solvent-free conditions [4], hexyl valerate is a strong candidate for developing sustainable, bio-based manufacturing processes. Its lipophilic nature (logP 3.30-3.80) [5] also makes it an interesting subject for investigations into in-situ product removal (ISPR) during aqueous or biphasic enzymatic reactions.

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